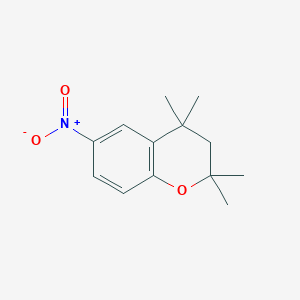
2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The specific structure of this compound, with its tetramethyl and nitro groups, imparts unique chemical properties that make it of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted phenol with a suitable ketone in the presence of an acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized benzopyrans.
Scientific Research Applications
2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Lacks the nitro group and has different chemical properties.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-(2H)-indole): A photochromic compound with different applications.
Uniqueness
The presence of both tetramethyl and nitro groups in 2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- imparts unique chemical properties that distinguish it from other benzopyran derivatives. These properties make it particularly useful in specific scientific and industrial applications.
Properties
CAS No. |
652992-14-8 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-6-nitro-3H-chromene |
InChI |
InChI=1S/C13H17NO3/c1-12(2)8-13(3,4)17-11-6-5-9(14(15)16)7-10(11)12/h5-7H,8H2,1-4H3 |
InChI Key |
FZVSBBGNAOZOFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















